2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide
Description
This compound features a quinolin-8-yl core substituted at the 2-position with a 1H-pyrrol-1-yl group, linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety. The quinoline scaffold is known for its role in receptor binding, while the pyrrolyl substituent may contribute to π-π interactions.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(12-23-17(25)8-9-18(23)26)20-14-5-3-4-13-6-7-15(21-19(13)14)22-10-1-2-11-22/h1-7,10-11H,8-9,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUCQJTBSSVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary subunits (Figure 1):
- Quinoline-pyrrole core : 2-(1H-Pyrrol-1-yl)quinolin-8-amine
- Activated acylating agent : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid
Key Bond Disconnections
- Amide bond formation between the quinoline amine and activated acetic acid derivative.
- Palladium-catalyzed coupling for installing the pyrrole moiety at the quinoline C2 position.
- Quinoline ring construction via Skraup or Friedländer syntheses.
Synthesis of the Quinoline-Pyrrole Core
Quinoline Ring Formation
The 8-aminoquinoline scaffold is typically synthesized via:
Friedländer Synthesis
Reacting 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example, 2-nitrobenzaldehyde and acetone yield 8-nitroquinoline, which is reduced to 8-aminoquinoline.
Representative Conditions
| Starting Material | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde + Acetone | H2SO4 (conc.) | Ethanol | 78% |
Skraup Reaction
Cyclization of 2-aminophenol with glycerol and sulfuric acid, though limited by harsh conditions and lower regiocontrol.
Introducing the Pyrrole Substituent
The C2-pyrrole group is installed via cross-coupling:
Buchwald-Hartwig Amination
Using 8-aminoquinoline and 1H-pyrrole with Pd(OAc)2/Xantphos:
Optimized Protocol
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs2CO3 (2 equiv)
- Solvent : Toluene, 110°C, 12 h
- Yield : 82%
Direct C-H Activation
Recent advances enable regioselective pyrrole coupling without pre-functionalization:
Synthesis of the Activated Acylating Agent
2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid Preparation
The NHS ester precursor is synthesized in two steps:
Carboxylic Acid Activation
Reacting acetic acid with N-hydroxysuccinimide (NHS) under DCC coupling:
Procedure
- Dissolve NHS (1.1 equiv) and acetic acid (1.0 equiv) in dry THF.
- Add DCC (1.2 equiv) at 0°C, stir for 24 h at RT.
- Filter precipitate, concentrate to obtain white solid.
Yield : 94%
Final Amide Coupling
NHS Ester Methodology
The quinoline-pyrrole amine reacts with the NHS-activated ester under mild conditions:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF/DCM (1:1) |
| Base | DIEA (3 equiv) |
| Temperature | RT, 6 h |
| Yield | 89% |
Mechanistic Insight : The NHS ester undergoes nucleophilic attack by the quinoline amine, releasing the dioxopyrrolidinone leaving group.
Alternative Synthetic Routes
Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.92 (s, 1H, NH)
- δ 8.35 (d, J=8.4 Hz, 1H, Quinoline-H)
- δ 7.78–7.02 (m, 7H, Aromatic)
- δ 4.21 (s, 2H, CH2CO)
- δ 2.85 (s, 4H, Dioxopyrrolidinone)
HRMS (ESI+) :
- Calculated for C19H17N4O3 [M+H]+: 365.1254
- Observed: 365.1256
Comparative Analysis of Methods
| Method | Yield | Purity (HPLC) | Scalability | Green Metrics |
|---|---|---|---|---|
| Stepwise Coupling | 89% | 98.5% | High | Moderate |
| Multi-Component | 75%* | 95%* | Moderate | High |
| Direct C-H Activation | 68% | 97% | Low | Low |
*Projected values based on literature analogs
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and quinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and quinoline rings
Reduction: Reduced forms of the carbonyl groups
Substitution: Various substituted amides and esters
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can enhance the effectiveness of existing chemotherapy treatments by acting as indoleamine 2,3-dioxygenase inhibitors, thereby improving immune response against tumors .
-
Antimicrobial Properties
- Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the pyrrole and quinoline moieties is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against resistant strains .
-
Neuroprotective Effects
- There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to modulate neurotransmitter levels and protect neurons from oxidative stress is a focus of ongoing research .
Synthesis and Derivatives
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves several key steps:
- Formation of Pyrrolidine Derivative : Starting from commercially available pyrrolidine derivatives, the reaction conditions can be optimized to yield the desired dioxopyrrolidine structure.
- Quinoline Coupling : The quinoline moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling techniques.
- Final Acetylation : The final step involves acetylating the amine group to form the acetamide functional group.
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The quinoline moiety is particularly important for its ability to intercalate with DNA, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Structural Analogues in Auxin Agonism
lists synthetic auxin agonists such as WH7 and compound 533 , which share the acetamide linker but differ in substituents:
- WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide.
- Compound 533: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.
Key Differences :
Quinoline-Based Acetamides in Catalysis and Binding
AQMe2tacn (): 2-(4,7-dimethyl-1,4,7-triazacyclononan-1-yl)-N-(quinolin-8-yl)acetamide.
- Shares the quinolin-8-yl-acetamide backbone but incorporates a triazacyclononane group instead of dioxopyrrolidinyl.
- AQMe2tacn is used in water oxidation catalysis, highlighting the versatility of quinoline-acetamide hybrids in diverse applications .
Pyridazinone Derivatives as FPR2 Agonists
describes pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) as FPR2 agonists.
Comparison :
Heterocyclic Acetamides in Patent Literature
and describe quinolin-6-yl acetamides (e.g., N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide). Key Contrasts:
- The target compound’s quinolin-8-yl substitution vs. 6-yl in patent compounds may alter steric hindrance or binding orientation.
- Piperidin-4-ylidene substituents in patent compounds could enhance lipophilicity compared to the dioxopyrrolidinyl group .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- The target compound’s unique combination of quinolin-8-yl, pyrrolyl, and dioxopyrrolidinyl groups may optimize receptor binding or stability compared to phenoxy-based analogs.
- Further studies are needed to evaluate its pharmacokinetics and efficacy in biological systems, building on methodologies from (dose-effect analysis) .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 272.30 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For example, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells .
- Monoclonal Antibody Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was found to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. This effect was attributed to increased cell-specific glucose uptake and ATP production while suppressing cell growth . The implications for biopharmaceuticals are significant, suggesting that modifications to the structure of similar compounds could lead to enhanced yields in antibody production processes.
- Inhibition of Glycosylation : The same study indicated that the compound could suppress galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic antibodies. This suggests potential applications in optimizing glycan profiles for improved therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific structural components significantly influence the biological activity of these compounds. For instance:
- The presence of the pyrrole and quinoline moieties appears crucial for enhancing biological activity.
- Variations in substituents on the pyrrolidine ring can lead to different levels of efficacy against target cells or pathways.
Data Table: Summary of Biological Activities
Case Studies
A notable case study involved the use of related pyrrolidine derivatives in CHO cell cultures. The addition of these compounds resulted in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
